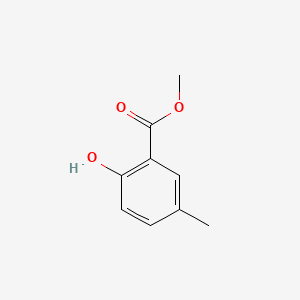

Methyl 5-methylsalicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165635. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYUQKRFSSSGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066822 | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22717-57-3 | |

| Record name | Methyl 5-methylsalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methylsalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-hydroxy-m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GMK8QL99V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl 5-methylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate, also known as methyl 2-hydroxy-5-methylbenzoate, is an aromatic ester with applications in the fragrance and pharmaceutical industries. This technical guide provides a detailed overview of its physical and chemical properties, supported by experimental protocols for their determination. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -1 °C | [2] |

| Boiling Point | 241-243 °C at 767 mmHg | [2] |

| Density | 1.153 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.533 | [2] |

| Flash Point | 108 °C (227 °F) | |

| Solubility | Soluble in chloroform and DMSO (slightly).[3] Insoluble in water. | [3] |

Table 2: Chemical and Safety Information for this compound

| Property | Value | Reference |

| IUPAC Name | methyl 2-hydroxy-5-methylbenzoate | [1] |

| CAS Number | 22717-57-3 | [1] |

| SMILES | CC1=CC(=C(C=C1)O)C(=O)OC | [1] |

| InChI | InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3 | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are generalized for organic compounds and can be specifically applied to the target molecule.

Determination of Melting Point

The melting point of this compound, a low-melting solid, can be determined using the capillary tube method with a melting point apparatus.[4][5][6]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

-

Determination of Boiling Point

The boiling point of liquid this compound can be determined using the Thiele tube method or by simple distillation.[7][8][9][10][11]

-

Apparatus: Thiele tube or distillation apparatus, thermometer, capillary tube, heating source.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume of the substance.[12][13][14][15]

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with the liquid, and the mass is measured again.

-

The volume of the liquid is determined by the pycnometer's calibrated volume or read from the graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Determination of Solubility

The solubility of this compound in various solvents can be determined by simple miscibility tests.[16][17][18][19]

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

A small amount of this compound (e.g., 0.1 g) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously for a set period.

-

The mixture is then allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble).

-

This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane).

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube and placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in elucidating the molecular structure.[20][21][22][23][24]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: For a liquid sample like this compound, a drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film. The plates are then mounted in the FTIR spectrometer, and the infrared spectrum is recorded. The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-O, aromatic C=C).[25][26][27][28][29]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Protocol: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in identification.[30][31][32][33][34]

-

Synthesis and Characterization Workflow

As specific biological signaling pathways involving this compound are not prominently documented in scientific literature, a logical workflow for its synthesis and characterization is presented below. This workflow is a fundamental process in chemical research and drug development.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a thorough compilation of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The structured data and detailed methodologies are intended to support researchers and professionals in their work with this compound, facilitating its effective application in various scientific and industrial fields. The provided workflow for synthesis and characterization further outlines the logical steps involved in producing and verifying the purity and identity of this compound.

References

- 1. This compound | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22717-57-3 [chemicalbook.com]

- 3. methyl 5-methyl salicylate, 22717-57-3 [thegoodscentscompany.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. athabascau.ca [athabascau.ca]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. saltise.ca [saltise.ca]

- 19. www1.udel.edu [www1.udel.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. NMR Spectroscopy [www2.chemistry.msu.edu]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. scribd.com [scribd.com]

- 24. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. eng.uc.edu [eng.uc.edu]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. jascoinc.com [jascoinc.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. researchgate.net [researchgate.net]

- 30. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. mdpi.com [mdpi.com]

The Enigmatic Presence of Methyl 5-methylsalicylate in Flora: A Technical Guide to Its Closely Related Analogue, Methyl Salicylate

A comprehensive review of scientific literature reveals no significant evidence for the natural occurrence of Methyl 5-methylsalicylate in plant sources. This technical guide, therefore, focuses on its well-documented and structurally similar analogue, Methyl Salicylate, a compound of significant interest to researchers, scientists, and drug development professionals. This document will delve into the natural prevalence, isolation methodologies, and biosynthetic pathways of Methyl Salicylate, providing a robust framework for its study and application.

Natural Occurrence of Methyl Salicylate

Methyl salicylate is a volatile organic compound produced by numerous plant species, often serving as a defense mechanism against herbivores and pathogens, as well as a signaling molecule in plant-plant communication. Its characteristic scent is famously associated with wintergreen.

While a comprehensive list of all plant species containing methyl salicylate is extensive, several are noteworthy for their significant concentrations. These are often the primary sources for the extraction of the natural compound.

| Plant Family | Genus | Species | Common Name | Plant Part(s) Containing Methyl Salicylate |

| Ericaceae | Gaultheria | Gaultheria procumbens | Wintergreen, Eastern Teaberry | Leaves, Twigs |

| Betulaceae | Betula | Betula lenta | Sweet Birch, Black Birch | Bark, Twigs |

| Rosaceae | Spiraea | (All species) | Meadowsweet | - |

| Polygalaceae | Polygala | (Various species) | - | - |

| Theaceae | Camellia | (Various species) | Tea Plant | - |

| Fabaceae | Phaseolus | Phaseolus lunatus | Lima Bean | Leaves (in response to herbivory) |

| Salicaceae | Populus | (Various species) | Poplar | Bark |

| Oleaceae | Jasminum | (Various species) | Jasmine | Flowers |

Biosynthesis of Methyl Salicylate in Plants

The production of methyl salicylate in plants is a multi-step enzymatic process. The primary precursor is salicylic acid, a key phytohormone involved in plant defense. The biosynthesis can be summarized in the following pathway:

As depicted, salicylic acid is primarily synthesized from chorismate via the isochorismate pathway. An alternative route involves the conversion of L-phenylalanine. The final step is the methylation of salicylic acid, catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT).

Isolation and Purification of Methyl Salicylate from Plant Sources

The extraction of methyl salicylate from plant material is a critical process for its use in research and commercial applications. The method of choice depends on the plant source and the desired purity of the final product.

Experimental Protocol: Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils rich in methyl salicylate, particularly from wintergreen leaves and sweet birch bark.

Materials:

-

Fresh or dried plant material (e.g., Gaultheria procumbens leaves)

-

Distilled water

-

Steam distillation apparatus (distillation flask, condenser, receiving flask)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Heating mantle

Procedure:

-

Sample Preparation: Weigh approximately 100-500 g of the plant material. If using fresh material, chop or shred it to increase the surface area.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the distillation flask and add sufficient distilled water to cover it.

-

Distillation: Heat the distillation flask using a heating mantle to generate steam. The steam will pass through the plant material, volatilizing the methyl salicylate.

-

Condensation and Collection: The steam and volatilized oil mixture will pass into the condenser, where it will cool and return to a liquid state. Collect the distillate, which will be a two-phase mixture of water and methyl salicylate (as an oily layer), in the receiving flask.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. The denser methyl salicylate will form the lower layer. Carefully drain and collect the methyl salicylate.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

-

Storage: Store the purified methyl salicylate in a tightly sealed, amber glass vial in a cool, dark place.

Experimental Protocol: Solvent Extraction

Solvent extraction is an alternative method that can be used to isolate methyl salicylate. The choice of solvent is crucial for efficient extraction and to minimize the co-extraction of undesirable compounds.

Materials:

-

Dried and finely ground plant material

-

Organic solvent (e.g., methanol, ethanol, hexane, or dichloromethane)

-

Erlenmeyer flask

-

Shaker or sonicator

-

Filter paper and funnel or centrifugation apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of dried, finely ground plant material (e.g., 10-50 g).

-

Extraction: Place the plant material in an Erlenmeyer flask and add a sufficient volume of the chosen organic solvent (e.g., a 1:10 solid-to-solvent ratio).

-

Agitation: Agitate the mixture for a specified period (e.g., 1-2 hours) using a mechanical shaker or a sonicator to enhance extraction efficiency.

-

Separation of Extract: Separate the solvent extract from the plant debris by filtration or centrifugation.

-

Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

-

Further Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain highly pure methyl salicylate.

Quantitative Analysis

The concentration of methyl salicylate in plant extracts can be quantified using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods.

| Analytical Method | Typical Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 reverse-phase | Methanol/Water or Acetonitrile/Water gradient | UV-Vis (approx. 305 nm) |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) |

This compound: A Synthetic Analogue

As previously stated, there is a lack of evidence for the natural occurrence of this compound. It is recognized as a synthetic compound with the following identifiers:

-

CAS Number: 22717-57-3

-

Chemical Formula: C₉H₁₀O₃

-

IUPAC Name: Methyl 2-hydroxy-5-methylbenzoate

Researchers interested in this specific compound should refer to chemical synthesis literature rather than phytochemical sources.

Conclusion

While the natural world is a vast repository of chemical diversity, current scientific understanding does not support the presence of this compound in plants. However, its close structural relative, Methyl Salicylate, is a widely distributed and well-studied natural product. The methodologies for its isolation and analysis are robust and provide a solid foundation for further research into its biological activities and potential applications in drug development and other scientific fields. The information provided in this guide serves as a technical resource for the extraction, purification, and analysis of this important plant-derived compound.

A Technical Guide to the Biosynthesis of Methyl 6-Methylsalicylate in Aromatic Plants: A Heterologous Expression Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylsalicylate, a derivative of the polyketide 6-methylsalicylic acid (6-MSA), holds significant interest for its potential applications in fragrance, flavor, and pharmaceuticals. While not a naturally occurring major metabolite in most aromatic plants, its biosynthesis can be achieved through the heterologous expression of a fungal polyketide synthase. This technical guide provides an in-depth overview of the core biosynthetic pathway, focusing on the enzymatic reactions, precursor molecules, and the key enzyme, 6-methylsalicylic acid synthase (6-MSAS). Detailed experimental protocols for the expression of 6-MSAS in a plant host and the subsequent analysis of its products are provided. Furthermore, this guide explores the potential for the final methylation step to produce methyl 6-methylsalicylate and presents relevant quantitative data from published studies.

Introduction

Aromatic esters are a vital class of plant secondary metabolites, contributing significantly to the fragrance and flavor profiles of many aromatic plants. While the biosynthesis of compounds like methyl salicylate is well-understood, the production of structurally related molecules with altered substitution patterns, such as methyl 6-methylsalicylate, is not a common endogenous pathway in plants. However, the principles of synthetic biology and heterologous gene expression offer a powerful approach to engineer novel biosynthetic capabilities in plants. This guide focuses on the biosynthesis of methyl 6-methylsalicylate, with a primary emphasis on the production of its precursor, 6-methylsalicylic acid (6-MSA), through the expression of a fungal polyketide synthase in a plant host.

The Core Biosynthetic Pathway: From Precursors to 6-Methylsalicylic Acid

The biosynthesis of 6-MSA is not native to most plants but can be introduced by expressing the gene for 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase commonly found in fungi such as Penicillium patulum.[1][2] This enzyme catalyzes the iterative condensation of simple precursor molecules to form the aromatic ring of 6-MSA.

The key precursors for this pathway are:

-

Acetyl-CoA (Starter Unit): One molecule of acetyl-CoA initiates the polyketide chain.

-

Malonyl-CoA (Extender Units): Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain.[3][4]

-

NADPH (Reducing Agent): Required for the reduction of a keto group during the synthesis.[3]

The overall reaction catalyzed by 6-MSAS is as follows:

1 Acetyl-CoA + 3 Malonyl-CoA + NADPH + H⁺ → 6-Methylsalicylate + 4 CoA + 3 CO₂ + NADP⁺ + H₂O[3]

Enzymology of 6-Methylsalicylic Acid Synthase (6-MSAS)

6-MSAS is a large, multifunctional enzyme containing several catalytic domains that act in a coordinated fashion. These domains include:

-

Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the acyl carrier protein.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Ketoreductase (KR): Reduces a specific keto group to a hydroxyl group using NADPH.

-

Dehydratase (DH): Removes a water molecule to form a double bond.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

-

Thioesterase (TE) or Product Release Domain: Catalyzes the final cyclization and release of the 6-MSA product.[5]

The iterative nature of the 6-MSAS enzyme allows for the controlled assembly of the polyketide chain from simple precursors, leading to the formation of the specific aromatic structure of 6-MSA.

Final Methylation Step: A Potential Pathway to Methyl 6-Methylsalicylate

The conversion of 6-methylsalicylic acid to methyl 6-methylsalicylate requires the action of a methyltransferase. While the direct methylation of 6-MSA in plants has not been extensively studied, a plausible candidate for this reaction is the Salicylic Acid Methyltransferase (SAMT) .

SAMT is a well-characterized enzyme responsible for the methylation of salicylic acid to methyl salicylate in many plant species.[6][7][8] These enzymes belong to the SABATH family of methyltransferases and utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[9] Given the structural similarity between salicylic acid and 6-methylsalicylic acid, it is hypothesized that endogenous plant SAMTs may recognize 6-MSA as a substrate, catalyzing its conversion to methyl 6-methylsalicylate. However, the substrate specificity of SAMT for 6-MSA would need to be experimentally verified.

Data Presentation: Quantitative Analysis of 6-MSA Production

The heterologous expression of fungal 6-MSAS in tobacco plants has been shown to result in the accumulation of 6-MSA. The following table summarizes the quantitative data from a key study in this area.

| Plant Line | Tissue | Age of Plant | Free 6-MSA (µg/g FW) | Conjugated 6-MSA (µg/g FW) | Total 6-MSA (µg/g FW) | Reference |

| Transgenic Tobacco (6-MSAS expressing) | Leaf | 8 weeks | Not specified | Not specified | ~10 | [1] |

| Transgenic Tobacco (6-MSAS expressing) | Leaf | 12 weeks | Not specified | Not specified | >50 | [1] |

| Wild-Type Tobacco | Leaf | Not applicable | Not detected | Not detected | Not detected | [1] |

FW: Fresh Weight

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of methyl 6-methylsalicylate via heterologous expression.

Heterologous Expression of 6-MSAS in Plants (e.g., Tobacco)

This protocol is adapted from studies involving the transformation of tobacco with the fungal 6msas gene.[1]

1. Vector Construction:

- Obtain the full-length cDNA of the 6msas gene from a fungal source (e.g., Penicillium patulum).

- Clone the 6msas coding sequence into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

- Include a selectable marker gene (e.g., nptII for kanamycin resistance) in the vector.

- For targeting the protein to a specific subcellular compartment (e.g., chloroplasts), a corresponding signal peptide sequence can be fused to the N-terminus of the 6-MSAS protein.

2. Plant Transformation:

- Introduce the expression vector into Agrobacterium tumefaciens.

- Transform tobacco leaf discs or other suitable explants with the engineered Agrobacterium strain.

- Co-cultivate the explants for 2-3 days.

3. Regeneration and Selection of Transgenic Plants:

- Transfer the explants to a regeneration medium containing appropriate hormones and a selective agent (e.g., kanamycin).

- Subculture the regenerating shoots until they are large enough to be transferred to a rooting medium.

- Acclimatize the rooted plantlets and grow them in a greenhouse.

4. Confirmation of Transformation:

- Perform PCR on genomic DNA from putative transgenic plants to confirm the presence of the 6msas transgene.

- Analyze the expression of the transgene by reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR).

Extraction and Analysis of 6-Methylsalicylic Acid and its Methyl Ester

1. Extraction:

- Harvest leaf tissue from transgenic and wild-type plants.

- Freeze the tissue in liquid nitrogen and grind to a fine powder.

- Extract the powder with a suitable solvent, such as methanol or a mixture of methanol and water.[1]

- To analyze for conjugated forms, an acid or enzymatic (e.g., β-glucosidase) hydrolysis step can be included.[1]

- Partition the aqueous extract against an organic solvent like ethyl acetate to concentrate the analytes.

- Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent for analysis.

2. HPLC Analysis of 6-Methylsalicylic Acid:

- Column: C18 reverse-phase column (e.g., Waters 5-μm Symmetry Shield RP₈ 4.6 × 250-mm).[1]

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 35 mM ammonium acetate, pH 4.7).[1]

- Detection: Fluorescence detection (e.g., excitation at 305 nm, emission at 405 nm) provides high sensitivity and selectivity for phenolic compounds. UV detection (e.g., at 300 nm) can also be used.[1][10]

- Quantification: Use an external standard curve of authentic 6-methylsalicylic acid.

3. GC-MS Analysis of Methyl 6-Methylsalicylate:

- Derivatization: For GC-MS analysis of 6-MSA, derivatization (e.g., trimethylsilylation) is often required to increase volatility.[1] Methyl 6-methylsalicylate is more volatile and may not require derivatization.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injection: Splitless or split injection.

- Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate the compounds.

- Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[11]

- Identification: Compare the mass spectrum and retention time with an authentic standard of methyl 6-methylsalicylate.

Mandatory Visualizations

Biosynthesis Pathway of Methyl 6-Methylsalicylate

Caption: Proposed biosynthetic pathway for methyl 6-methylsalicylate in a heterologous plant system.

Experimental Workflow for Heterologous Expression and Analysis

Caption: Experimental workflow for producing and analyzing methyl 6-methylsalicylate in plants.

Conclusion

The biosynthesis of methyl 6-methylsalicylate in aromatic plants is achievable through a synthetic biology approach, primarily involving the heterologous expression of a fungal 6-methylsalicylic acid synthase to produce the precursor, 6-methylsalicylic acid. The subsequent methylation of 6-MSA to its methyl ester is a plausible step that could be catalyzed by endogenous plant methyltransferases, such as SAMT. This technical guide has provided a comprehensive overview of the biosynthetic pathway, detailed experimental protocols, and relevant quantitative data to aid researchers in this field. Further investigation into the substrate specificity of plant methyltransferases for 6-MSA and optimization of the heterologous expression system will be crucial for enhancing the production of methyl 6-methylsalicylate in planta for various industrial applications.

References

- 1. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Hidden Function of Catalytic Domain in 6-Methylsalicylic Acid Synthase for Product Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification and analysis of key genes involved in methyl salicylate biosynthesis in different birch species | PLOS One [journals.plos.org]

- 9. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Methyl 5-methylsalicylate characterization.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Methyl 5-methylsalicylate. Tailored for researchers, scientists, and professionals in drug development, this document presents quantitative data in structured tables, details experimental protocols, and visualizes logical workflows for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on established values for closely related compounds and general spectroscopic principles.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | Ar-OH |

| ~7.6 | Singlet (or narrow doublet) | 1H | Ar-H (Position 6) |

| ~7.2 | Doublet | 1H | Ar-H (Position 4) |

| ~6.8 | Doublet | 1H | Ar-H (Position 3) |

| 3.93 | Singlet | 3H | -COOCH₃ |

| 2.30 | Singlet | 3H | Ar-CH₃ (Position 5) |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester) |

| ~159 | C -OH (Aromatic) |

| ~137 | C -H (Aromatic, Position 4) |

| ~130 | C -CH₃ (Aromatic, Position 5) |

| ~129 | C -H (Aromatic, Position 6) |

| ~118 | C -H (Aromatic, Position 3) |

| ~112 | C -COOCH₃ (Aromatic) |

| 52.2 | -COOC H₃ |

| 20.4 | Ar-C H₃ |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (Phenolic) |

| ~2950 | Medium | C-H stretch (sp³ - Methyl) |

| ~1730 | Strong | C=O stretch (Ester)[1][2] |

| 1500 - 1600 | Medium | C=C stretch (Aromatic ring)[1][2] |

| ~1300 | Strong | C-O stretch (Ester)[1] |

Table 4: MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M - OCH₃]⁺ |

| 107 | High | [M - COOCH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.[5][6][7]

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Select the desired spectral range (e.g., 4000 to 400 cm⁻¹).[5]

-

-

Background Spectrum:

-

Clean the ATR crystal (e.g., with isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the analysis of a volatile organic compound.

-

Sample Preparation:

-

Instrument Setup:

-

Set the GC injection port temperature (e.g., 250 °C).

-

Program the GC oven temperature ramp. A typical program might start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Set the carrier gas (e.g., Helium) flow rate.

-

For the mass spectrometer, set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

-

Set the mass scan range (e.g., m/z 40-400).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and detection.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and fragmentation pattern.

-

Compare the obtained mass spectrum with a library database for confirmation.

-

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic characterization of this compound.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

Caption: General experimental workflow for spectroscopic characterization.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uoguelph.ca [uoguelph.ca]

Unveiling Methyl 5-methylsalicylate: A Technical Guide to its Historical Context, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate, a lesser-known isomer of the widely recognized methyl salicylate (oil of wintergreen), holds its own unique position within the landscape of aromatic esters. While not as extensively studied as its counterpart, an understanding of its discovery, historical synthesis, and physicochemical properties is crucial for researchers exploring salicylic acid derivatives for novel applications in drug development and materials science. This technical guide provides an in-depth exploration of this compound, from its theoretical discovery rooted in 19th-century organic chemistry to modern synthetic protocols and characterization data.

Discovery and Historical Context: An Inferred Timeline

The Precursor: Synthesis of 5-Methylsalicylic Acid (p-Cresotinic Acid)

The journey to this compound begins with its parent carboxylic acid, 5-methylsalicylic acid, also known historically as p-cresotinic acid. The synthesis of this and other hydroxybenzoic acids was made possible by the groundbreaking work of Hermann Kolbe and Rudolf Schmitt.

The Kolbe-Schmitt reaction , developed in the 1860s and further refined by Schmitt in 1885, provided a method for the carboxylation of phenols.[1][2] This reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring.[1][2] In the case of p-cresol, this reaction yields 5-methylsalicylic acid.

References

An In-depth Technical Guide to Methyl 5-methylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylsalicylate, a derivative of salicylic acid, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. Salicylates, including the well-known acetylsalicylic acid (aspirin), are recognized for their anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and potential biological activities, with a particular emphasis on its relevance to drug development professionals. While specific research on this compound is limited, this guide extrapolates from the extensive knowledge of related salicylate compounds to provide a foundational understanding for future research and development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | methyl 2-hydroxy-5-methylbenzoate[1] |

| CAS Number | 22717-57-3[1] |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)OC[1] |

| InChI Key | JQYUQKRFSSSGJM-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 166.062994177 | PubChem[1] |

| Monoisotopic Mass | 166.062994177 | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 167 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 5-methylsalicylic acid with methanol in the presence of an acid catalyst. This reaction is a standard and well-established method for the preparation of esters.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the well-documented Fischer esterification of salicylic acid and can be adapted for 5-methylsalicylic acid.

Materials:

-

5-methylsalicylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-methylsalicylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition should be done carefully as the reaction is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as dichloromethane. Transfer the solution to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed.

-

Aqueous Wash: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Potential Biological Activity and Signaling Pathways

As a salicylate derivative, this compound is anticipated to share some of the biological activities of other salicylates. The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Furthermore, salicylates have been shown to modulate other signaling pathways, including the NF-κB and AMPK pathways.

Cyclooxygenase (COX) Inhibition

Salicylates are known to inhibit COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX enzymes, salicylates reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. It is plausible that this compound also acts as a COX inhibitor.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in regulating the immune response to infection and inflammation.[3] Salicylates have been demonstrated to inhibit the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition of the NF-κB pathway contributes significantly to the anti-inflammatory effects of salicylates.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a cellular energy sensor that plays a key role in regulating metabolism. Recent studies have shown that salicylates can activate AMPK.[3] Activation of AMPK has various metabolic benefits, including increased glucose uptake and fatty acid oxidation. This mechanism may underlie some of the metabolic effects observed with salicylate treatment and suggests a potential therapeutic application in metabolic diseases.

Caption: Presumed signaling pathways modulated by this compound based on known salicylate activity.

Applications in Drug Development

The structural similarity of this compound to known active pharmaceutical ingredients suggests its potential utility in several areas of drug development:

-

Anti-inflammatory Agent: Given the well-established anti-inflammatory properties of salicylates, this compound is a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID). Further studies are required to determine its potency and selectivity for COX enzymes and its gastrointestinal safety profile.

-

Topical Analgesic: Methyl salicylate is widely used in topical formulations for the relief of musculoskeletal pain. The 5-methyl substitution in this compound may alter its lipophilicity and skin penetration properties, potentially leading to an improved topical analgesic with enhanced efficacy or a more favorable side-effect profile.

-

Metabolic Disorders: The discovery that salicylates activate AMPK opens up new avenues for their use in the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Investigating the effect of this compound on AMPK activation and its downstream metabolic effects could be a promising area of research.

-

Chemical Probe: As a structurally distinct salicylate derivative, this compound could serve as a valuable chemical probe to further elucidate the complex pharmacology of salicylates and to identify new biological targets.

Conclusion

This compound is a compound with considerable potential in the field of drug development, stemming from its heritage as a salicylate derivative. While specific data on its biological activity are currently scarce, the established mechanisms of action of related compounds provide a strong rationale for its investigation as a novel anti-inflammatory, analgesic, or metabolic-modulating agent. The synthetic route to this compound is straightforward, allowing for its ready preparation for further pharmacological evaluation. Future research should focus on a detailed characterization of its in vitro and in vivo pharmacological profile to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 5-methylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 5-methylsalicylate (CAS No: 22717-57-3). It includes detailed spectroscopic data, a complete experimental protocol for its synthesis, and an exploration of its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering in-depth information for further investigation and application of this compound.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name methyl 2-hydroxy-5-methylbenzoate, is an aromatic ester.[1][2] Its molecular structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. The chemical formula is C₉H₁₀O₃, and it has a molecular weight of approximately 166.17 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| CAS Number | 22717-57-3 | [1][2][5] |

| IUPAC Name | methyl 2-hydroxy-5-methylbenzoate | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 241-243 °C at 767 mm Hg | [5] |

| Density | 1.153 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.533 | [5] |

| Solubility | Soluble in organic solvents, less soluble in water | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Aromatic Protons (Ar-H) | ||

| Data not explicitly available in search results | Methoxy Protons (-OCH₃) | ||

| Data not explicitly available in search results | Methyl Protons (Ar-CH₃) | ||

| Data not explicitly available in search results | Hydroxyl Proton (-OH) |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | Carbonyl Carbon (C=O) |

| Data not explicitly available in search results | Aromatic Carbons (Ar-C) |

| Data not explicitly available in search results | Methoxy Carbon (-OCH₃) |

| Data not explicitly available in search results | Methyl Carbon (Ar-CH₃) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Broad peak around 3100-3300 | O-H stretch (hydroxyl group) |

| Strong peak around 1680-1710 | C=O stretch (ester carbonyl) |

| Peaks in the range 1450-1600 | C=C stretch (aromatic ring) |

| Peaks in the range 1000-1300 | C-O stretch (ester and ether linkages) |

Note: The exact peak positions can vary depending on the sample preparation and instrument.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 166 | [C₉H₁₀O₃]⁺ (Molecular Ion) |

| 135 | [M - OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the synthesis of structurally similar compounds.

Materials:

-

5-Methylsalicylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Esterification: In a round-bottom flask, dissolve 5-methylsalicylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Biological Activity and Signaling Pathways

Salicylates, the class of compounds to which this compound belongs, are known to possess various biological activities. Notably, they have been shown to modulate inflammatory responses and plant secondary metabolism.

Modulation of the NF-κB Signaling Pathway

Salicylates have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines. While the direct action of this compound on this pathway requires further investigation, its structural similarity to other anti-inflammatory salicylates suggests a potential role. A related compound, methyl salicylate lactoside, has been shown to suppress inflammatory responses by inhibiting COX activity and the NF-κB signaling pathway.

Stimulation of the Phenylpropanoid Pathway in Plants

Exogenous application of methyl salicylate has been shown to enhance the biosynthesis of flavonoids in tea leaves by stimulating the phenylpropanoid pathway.[5] This pathway is crucial for the production of a wide range of secondary metabolites in plants, which are involved in defense mechanisms and contribute to the quality of plant-derived products. Methyl salicylate upregulates the activity of key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL).[5]

Conclusion

This compound is a compound with a well-defined molecular structure and interesting potential applications. This guide has provided a detailed summary of its chemical and physical properties, comprehensive spectroscopic data, a reliable synthesis protocol, and an overview of its involvement in key biological signaling pathways. The information presented herein is intended to facilitate further research and development efforts related to this molecule.

References

- 1. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]

- 5. Methyl Salicylate Enhances Flavonoid Biosynthesis in Tea Leaves by Stimulating the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

Methyl 5-methylsalicylate: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methylsalicylate, a derivative of salicylic acid, presents a compelling area of investigation for its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic medicine. While extensive research exists for the parent compound, salicylic acid, and the closely related methyl salicylate, specific data on the 5-methyl substituted ester remains less prevalent in publicly accessible scientific literature. This technical guide synthesizes the available information on the biological activities of this compound and its close structural analogs. It provides a comprehensive overview of its potential mechanisms of action, supported by quantitative data from studies on related salicylate derivatives. Detailed experimental protocols for key assays relevant to the evaluation of its anti-inflammatory and analgesic properties are presented to facilitate further research. Additionally, this guide includes visualizations of pertinent signaling pathways and experimental workflows to provide a clear and concise framework for understanding its potential therapeutic effects and to guide future drug discovery and development efforts.

Introduction

Salicylates have long been a cornerstone of pain and inflammation management. This compound (CAS 22717-57-3), an ester of 5-methylsalicylic acid, is a structural analog of the widely used topical analgesic, methyl salicylate.[1][2] The addition of a methyl group at the 5-position of the benzene ring may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a modified therapeutic profile. This document aims to provide a detailed technical overview of the known and inferred biological activities of this compound, drawing upon data from closely related compounds to illuminate its therapeutic potential. While specific quantitative data for this compound is limited in the current body of public literature, this guide serves as a foundational resource for researchers by providing established experimental protocols and a framework for its systematic evaluation.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound is presumed to lie in its anti-inflammatory and analgesic properties, similar to other salicylates. The proposed mechanisms of action are centered around the modulation of key inflammatory pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are largely attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Furthermore, salicylates are known to modulate the expression of pro-inflammatory cytokines through the inhibition of transcription factors such as NF-κB.

Analgesic Activity

The analgesic effects of salicylates are linked to both their peripheral and central actions. Peripherally, the reduction of prostaglandin synthesis at the site of inflammation decreases the sensitization of nociceptors to inflammatory mediators. Centrally, salicylates may exert their effects through mechanisms that are not yet fully elucidated but are thought to involve the modulation of pain signaling pathways within the central nervous system.

Quantitative Data

Table 1: In Vitro Anti-inflammatory Activity of Methyl Salicylate 2-O-β-d-lactoside (MSL)

| Target | Assay | IC50 (µM) | Source |

| COX-1 | Ovine COX-1 Inhibition Assay | 22.7 | [1] |

| COX-2 | Recombinant COX-2 Inhibition Assay | 5.58 | [1] |

Table 2: In Vivo Anti-inflammatory Activity of Methyl Salicylate Derivatives

| Compound | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) | Source |

| M15 | Xylol-induced ear edema in mice | 100 | 68.7 | Aspirin (100 mg/kg) | 25.6 | [3] |

| M16 | Xylol-induced ear edema in mice | 100 | 70.1 | Indomethacin (5 mg/kg) | 72.3 | [3] |

| M15 | Carrageenan-induced paw edema in mice | 100 | 72.5 | Aspirin (100 mg/kg) | 30.8 | [3] |

| M16 | Carrageenan-induced paw edema in mice | 100 | 75.4 | Indomethacin (5 mg/kg) | 78.9 | [3] |

Signaling Pathways

The anti-inflammatory effects of salicylates are known to be mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Salicylates are thought to inhibit this pathway by preventing the degradation of IκB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways involved in inflammation. These cascades, including the ERK, JNK, and p38 MAPK pathways, are activated by various extracellular stimuli and regulate the production of inflammatory mediators. Inhibition of these pathways can lead to a reduction in the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and analgesic properties of this compound. These protocols are based on established methods used for similar compounds.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Kunming mice (18-22 g).

-

Procedure:

-

Mice are randomly divided into several groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treated groups (at various doses).

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

After 1 hour, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each mouse.

-

The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

-

The percentage of edema inhibition is calculated using the following formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This is a common model for screening peripheral analgesic activity.

-

Animal Model: Male Kunming mice (18-22 g).

-

Procedure:

-

Mice are divided into groups as described in the paw edema assay.

-

The test compound or vehicle is administered (p.o. or i.p.).

-

After a pre-treatment period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.

-

Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 15 minutes.

-

The percentage of analgesic activity is calculated as follows: Analgesic Activity (%) = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

-

In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cell-based model.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The percentage of inhibition of cytokine production is calculated relative to the LPS-only treated control.

-

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Assay Kits: Commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical).

-

Procedure:

-

The assay is performed according to the manufacturer's protocol.

-

Briefly, ovine COX-1 or human recombinant COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin H2 (PGH2) is measured, often through a colorimetric or fluorometric method.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

-

Experimental and Logical Workflow Visualization

The following diagrams illustrate a general workflow for the evaluation of this compound and a logical relationship for its proposed anti-inflammatory action.

Conclusion

This compound represents an under-investigated derivative of salicylic acid with potential for development as a novel anti-inflammatory and analgesic agent. While direct, quantitative evidence of its efficacy is currently limited in the public scientific literature, its structural similarity to known active salicylates provides a strong rationale for its investigation. This technical guide has provided a comprehensive framework for initiating such research, including detailed experimental protocols and an overview of the likely signaling pathways involved in its mechanism of action. Further studies are warranted to elucidate the specific biological activities of this compound and to determine its therapeutic potential in comparison to existing salicylate-based drugs. The data and protocols presented herein for related compounds offer a valuable starting point for these future investigations.

References

The Pivotal Role of Methyl Salicylate as a Volatile Organic Compound in Plant Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (MeSA), a volatile derivative of the phytohormone salicylic acid (SA), is a critical signaling molecule in the plant kingdom. It functions as an airborne semiochemical, facilitating both intra- and inter-plant communication, particularly in response to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the biosynthesis, perception, and downstream signaling cascades initiated by MeSA. It delves into its role in systemic acquired resistance (SAR), plant-plant communication, and interactions with insect herbivores. Detailed experimental protocols for the analysis of MeSA and quantitative data on its production and effects are presented to aid researchers in this field.

Introduction

Plants, though sessile, have evolved sophisticated mechanisms to respond to environmental challenges. A key aspect of this is their ability to communicate through the production and release of a diverse array of volatile organic compounds (VOCs). Among these, methyl salicylate (MeSA) has emerged as a central player in orchestrating plant defense responses.[1][2] Historically recognized for its role as a mobile signal in systemic acquired resistance (SAR), MeSA is now understood to be a multifaceted signaling molecule involved in a complex web of interactions within and between plants, as well as with other organisms.[1][2][3] This guide will explore the intricate role of MeSA in plant signaling, providing the technical details necessary for advanced research and potential applications in agriculture and drug development.

Biosynthesis and Metabolism of Methyl Salicylate

The dynamic conversion between salicylic acid (SA) and MeSA is central to its function as a signaling molecule.

-

Biosynthesis: In response to biotic stressors such as pathogen infection or insect herbivory, plants upregulate the biosynthesis of SA.[4] The final step in the production of volatile MeSA is the methylation of the carboxyl group of SA. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5][6] The expression of SAMT genes is often induced by stress, leading to a rapid increase in MeSA production in the affected tissues.[2]

-

Metabolism and Demethylation: For the MeSA signal to be perceived in distal tissues or by neighboring plants, it must be converted back to its biologically active form, salicylic acid. This demethylation is carried out by methyl salicylate esterases . A key enzyme in this process is SALICYLIC ACID-BINDING PROTEIN 2 (SABP2) , which possesses methyl salicylate esterase activity.[2][5][7] The conversion of MeSA back to SA in the recipient tissues is a critical step for the activation of downstream defense signaling.[2][7] The activity of SABP2 can be regulated by SA levels, creating a sophisticated feedback loop.[2]

Signaling Pathways Involving Methyl Salicylate

MeSA is a key component of long-distance signaling pathways that activate systemic defenses.

Systemic Acquired Resistance (SAR)

SAR is a form of induced resistance in plants that provides long-lasting, broad-spectrum protection against a wide range of pathogens.[1][8] MeSA plays a crucial role as a phloem-mobile signal in the establishment of SAR.[1][9]

Signaling Pathway of MeSA in SAR:

-

Local Infection and SA Accumulation: Upon pathogen attack, SA levels increase in the infected leaves.[4]

-

Conversion to MeSA: SAMT converts SA to the more volatile and mobile MeSA.[4][5]

-

Phloem Transport: MeSA is transported from the infected leaves to distal, uninfected parts of the plant via the phloem.[1][10]

-

Conversion back to SA: In the systemic tissues, SABP2 converts MeSA back to SA.[5][7]

-

Induction of Defense Genes: The increase in systemic SA levels triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes and the establishment of SAR.[10]

Plant-Plant Communication

MeSA also functions as an airborne signal, facilitating communication between neighboring plants.[11] When a plant is attacked by herbivores or pathogens, it releases MeSA into the atmosphere.[12][13] Nearby plants can perceive this airborne MeSA, which primes their own defense systems in anticipation of a potential threat.[11]

Mechanism of Airborne MeSA Signaling:

-

Emission: A stressed plant releases MeSA into the surrounding environment.

-

Perception: Neighboring plants take up the volatile MeSA, primarily through their stomata.

-

Signal Transduction: Inside the receiver plant's tissues, MeSA is converted back to SA by esterases.

-